molecular formula C20H20ClN3O4S B2819938 2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide CAS No. 2034336-77-9

2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide

Cat. No.: B2819938
CAS No.: 2034336-77-9
M. Wt: 433.91
InChI Key: WPQUXVAVQMIUHW-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide (CAS 2034336-77-9) is a synthetic organic compound provided for research and development purposes. This reagent has a molecular formula of C20H20ClN3O4S and a molecular weight of 433.9 g/mol . Its complex structure features a 1,2,4-oxadiazole heterocycle, a moiety often associated with diverse biological activities in medicinal chemistry, linked to a dihydrothienopyran scaffold. The specific research applications and mechanism of action for this compound are a subject of ongoing scientific investigation, and researchers are encouraged to consult the current scientific literature for the latest findings. Available from suppliers like Life Chemicals, this product is offered in various quantities to suit laboratory-scale needs . This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications, or for personal use. Researchers should handle this material responsibly and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-11-22-17(28-24-11)16-14-8-9-26-10-15(14)29-18(16)23-19(25)20(2,3)27-13-6-4-12(21)5-7-13/h4-7H,8-10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQUXVAVQMIUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in cancer treatment. This article will delve into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure includes a 4-chlorophenoxy group and a 1,2,4-oxadiazole moiety, which are known for their biological activities. The oxadiazole ring is particularly noted for anticancer properties due to its ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : The oxadiazole derivatives have shown significant anticancer potential by targeting various enzymes and pathways involved in cancer cell proliferation. They inhibit critical enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are vital for cancer cell survival and replication .
  • Mechanisms of Action :
    • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes that facilitate cancer growth. Research indicates that oxadiazole derivatives can inhibit telomerase activity and other enzymes that contribute to tumor progression .
    • Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT 116 (colon cancer), with IC50 values indicating potent activity .

Case Studies

Several studies have highlighted the efficacy of compounds similar to this compound:

StudyFindings
Study 1 Investigated the anticancer properties of oxadiazole derivatives; found significant cytotoxicity against MCF-7 cells with IC50 values <10 µM .
Study 2 Evaluated the mechanism of action through molecular docking studies; identified strong binding affinities to thymidylate synthase and HDAC enzymes .
Study 3 Assessed the anti-inflammatory properties alongside anticancer effects; indicated potential dual activity beneficial in cancer therapy .

Research Findings

Recent findings emphasize the diverse biological activities of oxadiazole derivatives:

  • Antitumor Activity : A review highlighted that compounds incorporating the oxadiazole moiety are effective against multiple cancer types due to their ability to disrupt cellular processes essential for tumor growth .
  • Pharmacological Potential : The compound's structure suggests it may serve as a lead candidate for drug development aimed at treating various cancers due to its multifaceted mechanism of action and promising bioactivity profile .

Scientific Research Applications

The compound 2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide is a complex organic molecule with potential applications in various scientific fields. This article will explore its scientific research applications , focusing on its chemical properties, biological activities, and implications in drug development.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of thieno[2,3-c]pyran have shown effectiveness against various bacterial strains. The incorporation of the 4-chlorophenoxy group may enhance this activity by facilitating membrane penetration or altering target site interactions.

Anticancer Potential

The thieno[2,3-c]pyran scaffold has been studied for its anticancer properties. Compounds containing this moiety have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may exhibit similar effects, warranting further investigation into its potential as an anticancer agent.

Neuroprotective Effects

The oxadiazole ring in the compound may contribute to neuroprotective effects, as similar compounds have been linked to modulation of neuroinflammatory processes and protection against oxidative stress. This aspect is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Lead Compound Identification

Due to its unique structure and biological activities, this compound could serve as a lead compound for the development of new therapeutic agents. Its structural modifications may lead to derivatives with enhanced efficacy and reduced toxicity.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial in medicinal chemistry. This compound provides an excellent framework for structure-activity relationship (SAR) studies, which could guide the design of more potent analogs.

Formulation Development

The lipophilic nature of this compound suggests potential for formulation in various delivery systems such as liposomes or nanoparticles. These formulations could improve solubility and stability while enhancing targeted delivery to specific tissues or cells.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with the construction of the thieno[2,3-c]pyran core, followed by functionalization with the 1,2,4-oxadiazole moiety. Key intermediates include halogenated aromatic precursors (e.g., 4-chlorophenol derivatives) and cyclized heterocycles. Reaction conditions often require controlled temperatures (e.g., 60–100°C), catalysts (e.g., palladium acetate), and bases (e.g., sodium acetate) to facilitate substitutions and cyclizations .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • NMR Spectroscopy : Confirms the presence of the 4-chlorophenoxy group (distinct aromatic protons at δ 7.2–7.4 ppm) and the methyl groups on the oxadiazole ring (singlets at δ 2.1–2.3 ppm).
  • Mass Spectrometry (MS) : Validates the molecular ion peak ([M+H]⁺) consistent with the molecular formula C₂₃H₂₃ClN₃O₃S.
  • IR Spectroscopy : Identifies the carbonyl stretch (~1680 cm⁻¹) from the propanamide group and C-O-C stretches (~1250 cm⁻¹) from the thienopyran ring .

Q. What functional groups contribute to its potential bioactivity, and how do they interact with biological targets?

The 1,2,4-oxadiazole ring acts as a bioisostere for ester or amide groups, enhancing metabolic stability. The 4-chlorophenoxy group may engage in hydrophobic interactions with enzyme pockets, while the thienopyran core provides rigidity, influencing binding affinity. Preliminary docking studies suggest interactions with kinase domains or GPCRs .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in the final synthetic step?

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables like solvent polarity (e.g., xylene vs. DMF), catalyst loading, and reaction time.
  • In-line Analytics : Employ HPLC or FTIR to monitor intermediate formation and adjust conditions dynamically.
  • Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) for water-sensitive steps or optimize stoichiometry to reduce unreacted starting materials .

Q. What computational strategies are effective for predicting this compound’s photophysical or pharmacokinetic properties?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict UV-Vis absorption profiles.
  • Molecular Dynamics (MD) Simulations : Model solvation effects and membrane permeability using tools like GROMACS.
  • ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and bioavailability, guiding structural modifications for improved solubility .

Q. How can contradictions in spectral or bioactivity data across studies be resolved?

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., thieno[3,4-c]pyrazole derivatives) to identify discrepancies in peak assignments.
  • Dose-Response Reanalysis : Re-evaluate bioassay protocols (e.g., IC₅₀ values) under standardized conditions to rule out assay-specific artifacts.
  • Crystallographic Validation : Resolve ambiguities in stereochemistry via X-ray diffraction .

Q. What strategies are recommended for identifying biological targets and elucidating mechanism of action?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated analog of the compound to pull down interacting proteins.
  • Kinase Screening Panels : Test against libraries of recombinant kinases (e.g., EGFR, PI3K) to identify inhibition patterns.
  • CRISPR-Cas9 Knockout Models : Validate target engagement by observing phenotypic rescue in gene-edited cell lines .

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